physical and chemical properties of 4-N-Hexyloxynitrobenzene
physical and chemical properties of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-N-hexyloxynitrobenzene, a compound of interest in materials science. This document details its synthesis, purification, and characterization, presenting quantitative data in structured tables and outlining experimental protocols.
Core Physical and Chemical Properties
4-N-Hexyloxynitrobenzene, with the IUPAC name 1-(hexyloxy)-4-nitrobenzene, is an aromatic ether. Its core structure consists of a benzene ring substituted with a hexyloxy group (-O-(CH₂)₅CH₃) and a nitro group (-NO₂) at the para position. This substitution pattern imparts a significant dipole moment to the molecule, influencing its physical properties and intermolecular interactions. The compound is generally soluble in organic solvents.[1]
Physical Constants
The physical properties of 4-N-hexyloxynitrobenzene are summarized in the table below. These values are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 25 °C | [3] |
| Boiling Point (estimated) | 364.56 °C | [3] |
| Density (estimated) | 1.1223 g/mL | [3] |
| Refractive Index (estimated) | 1.5300 | [3] |
| Flash Point | 25 °C | [3] |
| Appearance | White or Colorless to Brown Solid/Liquid | [3] |
Spectroscopic Characterization
The structural elucidation of 4-N-hexyloxynitrobenzene is accomplished through various spectroscopic techniques. The expected spectral data are detailed below, based on the known effects of the functional groups on the benzene ring.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-N-hexyloxynitrobenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain. The aromatic region will show a characteristic AA'BB' system due to the para-substitution.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic H (ortho to -O) | 6.90 - 7.10 | Doublet | 2H |
| Aromatic H (ortho to -NO₂) | 8.10 - 8.30 | Doublet | 2H |
| -O-CH₂ -(CH₂)₄-CH₃ | 3.90 - 4.10 | Triplet | 2H |
| -O-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.70 - 1.90 | Quintet | 2H |
| -(CH₂)₂-CH₂ -CH₂-CH₂-CH₃ | 1.30 - 1.50 | Multiplet | 4H |
| -(CH₂)₅-CH₃ | 0.85 - 0.95 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitro group.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-O | 160 - 165 |
| C-NO₂ | 145 - 150 |
| Aromatic CH (ortho to -O) | 114 - 118 |
| Aromatic CH (ortho to -NO₂) | 125 - 129 |
| -O-C H₂- | 68 - 72 |
| -O-CH₂-C H₂- | 31 - 33 |
| -O-(CH₂)₂-C H₂- | 25 - 27 |
| -O-(CH₂)₃-C H₂- | 28 - 30 |
| -O-(CH₂)₄-C H₂- | 22 - 24 |
| -C H₃ | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ stretch | 1335 - 1365 | Strong |
| C-O-C stretch | 1240 - 1260 | Strong |
| C=C aromatic stretch | 1450 - 1600 | Medium |
Mass Spectrometry
The mass spectrum of 4-N-hexyloxynitrobenzene will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment (Predicted) |
| 223 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₆H₁₂]⁺ |
| 123 | [M - C₆H₁₂O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 85 | [C₆H₁₃]⁺ |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and efficient method for the preparation of 4-N-hexyloxynitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenoxide is reacted with 1-bromohexane.
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in ethanol. Add a stoichiometric amount of sodium hydroxide pellets and stir the mixture until the sodium hydroxide is completely dissolved, forming the sodium 4-nitrophenoxide salt.
-
Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 1-bromohexane. Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction and Drying: Separate the organic layer and wash it sequentially with a dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to obtain the crude product.
Synthesis of 4-N-Hexyloxynitrobenzene.
Purification: Recrystallization
The crude 4-N-hexyloxynitrobenzene can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude 4-N-hexyloxynitrobenzene
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Purification by Recrystallization.
Conclusion
This technical guide provides essential information on the physical and chemical properties of 4-N-hexyloxynitrobenzene, along with detailed experimental protocols for its synthesis and purification. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, particularly in the field of materials science. The structured presentation of quantitative data and the visual representation of workflows aim to facilitate a clear and comprehensive understanding of this molecule.

